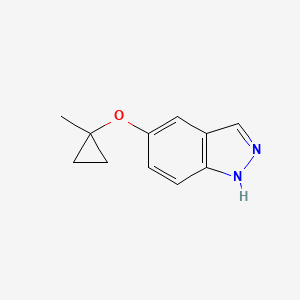

5-(1-methylcyclopropoxy)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-(1-methylcyclopropoxy)-1H-indazole, as part of the indazole class, contributes to the development of antimicrobial agents. Research on indazole-derived compounds demonstrates their effectiveness in inhibiting S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, showcasing broad-spectrum antimicrobial activity (Li et al., 2003).

Medicinal Importance

Indazoles, including derivatives like this compound, are crucial in medicinal chemistry. They exhibit a wide range of biological and pharmaceutical applications, such as anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties (Gaikwad et al., 2015).

Molecular Pharmacology

Indazole derivatives are prominent in medicinal research due to their varied biological activities. They play a significant role in synthesizing FDA-approved drugs for various treatments, including cancer and chronic inflammation. The synthesis, reactivity, and biological properties of these compounds are influenced by their tautomerism (Mal et al., 2022).

Antibacterial and Antifungal Properties

Indazole compounds, such as this compound, have demonstrated efficacy as antibacterial and antifungal agents. They exhibit potent action against various bacterial strains and fungal infections, highlighting their importance in developing new antimicrobial drugs (Panda et al., 2022).

Therapeutic Applications

Indazole derivatives are key in developing novel therapeutic agents. They possess significant anticancer and anti-inflammatory activity and are used in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial in pharmacological development due to its potential therapeutic value (Denya et al., 2018).

Immunotherapeutic Potential

Substituted 1H-indazoles, including derivatives like this compound, have been identified as potent inhibitors for the immunosuppressive enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), suggesting their potential in immunotherapeutic applications (Pradhan et al., 2017).

Neurological Disorder Treatment

Indazoles are involved in a variety of biological and enzymatic processes, exhibiting potent activity against neurological disorders like Parkinson's and Alzheimer's diseases. Their mechanism includes inhibiting monoamine oxidase and kinase enzymes, highlighting their importance in treating neurological diseases (Pal & Sahu, 2022).

Wirkmechanismus

Target of Action

The primary target of 5-(1-methylcyclopropoxy)-1H-indazole, also known as MLi-2, is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .

Mode of Action

this compound interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition is achieved through the compound’s exceptional potency in a purified LRRK2 kinase assay in vitro . The interaction results in the dephosphorylation of LRRK2 pSer935, a process that can be monitored in a cellular assay .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects several biochemical pathways. These include pathways involved in Parkinson’s disease, a neurodegenerative disorder associated with mutations in the LRRK2 gene . The compound’s action on LRRK2 can also influence other pathways, such as those involved in autophagy and mitochondrial function .

Pharmacokinetics

The pharmacokinetic properties of this compound include its ability to inhibit LRRK2 in both the central and peripheral nervous system following acute oral and subchronic dosing . The compound’s impact on bioavailability is demonstrated by its ability to maintain brain and plasma exposures greater than 100 times the in vivo plasma IC50 for LRRK2 kinase inhibition over a 15-week period .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by the dephosphorylation of pSer935 LRRK2 . Morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in MitoPark mice treated with the compound .

Eigenschaften

IUPAC Name |

5-(1-methylcyclopropyl)oxy-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLPLOOZQDHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)